molecular formula C7H11NO2S B13955256 Isothiocyanic acid, butoxycarbonylmethyl ester CAS No. 58511-01-6

Isothiocyanic acid, butoxycarbonylmethyl ester

Cat. No.: B13955256
CAS No.: 58511-01-6
M. Wt: 173.24 g/mol
InChI Key: MYYTWKDSPBVFGF-UHFFFAOYSA-N
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Description

Isothiocyanic acid, butoxycarbonylmethyl ester is a chemical compound with the molecular formula C7H11NO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanic acid, butoxycarbonylmethyl ester typically involves the reaction of butoxycarbonylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Isothiocyanic acid, butoxycarbonylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isothiocyanic acid, butoxycarbonylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of isothiocyanic acid, butoxycarbonylmethyl ester involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This property is exploited in research to study enzyme functions and to develop enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Isothiocyanic acid, phenethyl ester
  • Isothiocyanic acid, allyl ester
  • Isothiocyanic acid, methyl ester

Uniqueness

Isothiocyanic acid, butoxycarbonylmethyl ester is unique due to its butoxycarbonylmethyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

butyl 2-isothiocyanatoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-8-6-11/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYTWKDSPBVFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207232
Record name Isothiocyanic acid, butoxycarbonylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58511-01-6
Record name Isothiocyanic acid, butoxycarbonylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058511016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC218423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothiocyanic acid, butoxycarbonylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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